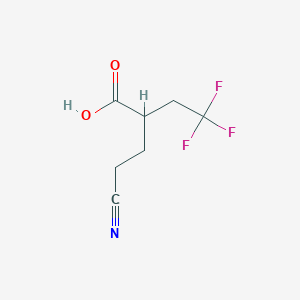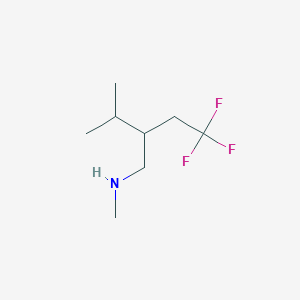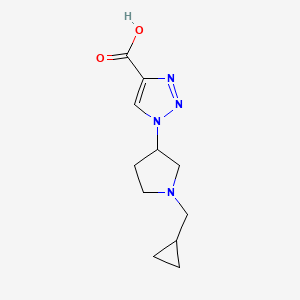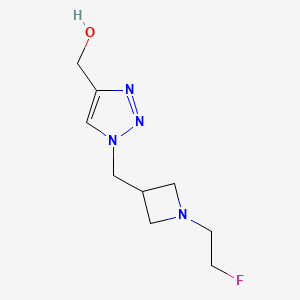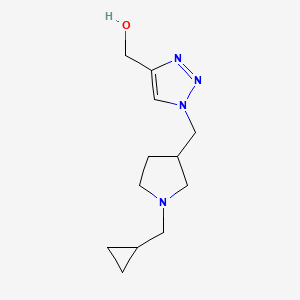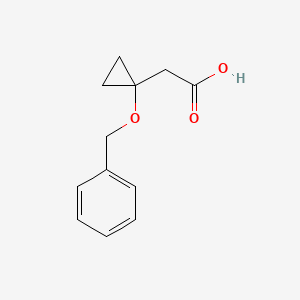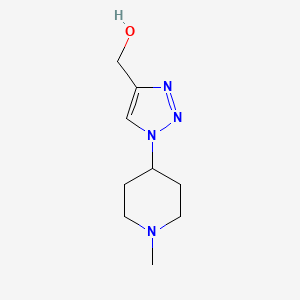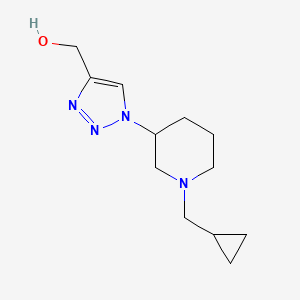
(1-(1-(环丙基甲基)哌啶-3-基)-1H-1,2,3-三唑-4-基)甲醇
描述
1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as CPMPT, is an organic compound belonging to the family of triazoles. It is a colorless to pale yellow crystalline solid with a molecular weight of 212.28 g/mol. CPMPT is a highly versatile compound that has been used in various scientific research applications, including the synthesis of other organic compounds, the study of biochemical and physiological effects, and the development of new laboratory experiments.
科学研究应用
Synthesis of Piperidine Derivatives
Piperidine derivatives are crucial in drug design and are present in many pharmaceuticals. The synthesis of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones, is an important area of research. These compounds are synthesized through intra- and intermolecular reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination. The compound could serve as a precursor or intermediate in the synthesis of these derivatives .
Pharmacological Applications
Piperidine moieties are integral to the structure of many drugs. The compound “(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” could be explored for its pharmacological potential. It may be involved in the discovery and biological evaluation of potential drugs, particularly those targeting neurological pathways, given the significance of piperidine in medicinal chemistry .
Antimalarial Activity
Synthetic piperidines have been evaluated for their selectivity against resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The compound could be tested for its antimalarial properties, especially considering the emergence of resistance to current treatments. Its efficacy could be determined through in vitro parasite growth inhibition assays .
Antiplasmodial Selectivity
The selectivity of a compound for the malaria parasite over human cells is a critical factor in drug development. Structurally simple synthetic piperidines have shown high selectivity indices, indicating their potential as safe and efficacious antimalarial molecules. The compound could be assessed for its cytotoxicity and selectivity index to determine its suitability as an antimalarial lead .
Resistance to Artemisinins
With the increasing resistance to artemisinins, there is a need for novel antimalarial molecules. The compound could be part of a study to explore new chemical entities that can overcome this resistance. Its structure could be modified to enhance activity against resistant strains and evaluated in combination with other antimalarial agents .
Drug Discovery and Development
The compound’s unique structure makes it a candidate for drug discovery programs. It could be used in high-throughput screening assays to identify new biological targets or to improve the pharmacokinetic and pharmacodynamic profiles of existing drug candidates. Its role in the development of new therapeutic agents, particularly for diseases where piperidine derivatives are relevant, is a promising field of research .
作用机制
Target of Action
It is known that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . Therefore, the targets can vary widely depending on the specific derivative and its intended use.
Mode of Action
Piperidine derivatives are known to interact with their targets in a variety of ways, leading to different physiological effects .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific targets .
属性
IUPAC Name |
[1-[1-(cyclopropylmethyl)piperidin-3-yl]triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-11-7-16(14-13-11)12-2-1-5-15(8-12)6-10-3-4-10/h7,10,12,17H,1-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USDMUORZIBDGOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2CC2)N3C=C(N=N3)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-(cyclopropylmethyl)piperidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




